Trimidox
Overview
Description
Trimidox, chemically known as 3,4,5-trihydroxybenzohydroxamidoxime, is a specific and patented inhibitor of ribonucleotide reductase. This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. This compound has shown significant potential in inhibiting the growth of various cancer cells by targeting this enzyme .
Mechanism of Action
Target of Action
Trimidox, a synthetic analog of didox , primarily targets the enzyme Ribonucleotide Reductase (RNR) . RNR plays a crucial role in DNA synthesis and repair by catalyzing the formation of deoxyribonucleotides from ribonucleotides . This makes it an attractive target for cancer chemotherapy .
Mode of Action
This compound acts as a potent inhibitor of RNR . It reduces the activity of RNR in cell extracts by 50% at a concentration of 5 μM . This inhibition of RNR leads to a decrease in the pools of deoxycytidine triphosphate (dCTP), a key component in DNA synthesis .
Biochemical Pathways
The inhibition of RNR by this compound disrupts the de novo synthesis of deoxynucleoside triphosphates, which are essential for DNA synthesis and repair . This disruption leads to a decrease in dCTP pools, which can enhance the antitumor effect of other drugs like 1-beta-D-arabinofuranosyl cytosine (Ara-C) .
Pharmacokinetics
The effectiveness of this compound in inhibiting rnr and its subsequent effects on cell proliferation suggest that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By reducing the activity of RNR and decreasing dCTP pools, this compound can inhibit the growth of cells, such as those in human promyelocytic leukemia HL-60 . This makes this compound a promising candidate for cancer chemotherapy .
Biochemical Analysis
Biochemical Properties
Trimidox plays a significant role in biochemical reactions by reducing the activity of ribonucleotide reductase (EC 1.17.4.1) in extracts of L1210 cells . It interacts with this enzyme, which is crucial for DNA synthesis and cell proliferation .
Cellular Effects
This compound exhibits cytotoxic effects on L1210 cells, inhibiting cell proliferation . It influences cell function by reducing the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis and cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ribonucleotide reductase, leading to a decrease in the enzyme’s activity . This interaction inhibits the enzyme, thereby affecting DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, incubating L1210 cells with this compound for 24 hours at a concentration that inhibits cell proliferation by 50% results in a decrease in enzyme activity to 22% of the control value .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A dose-dependent increase in life span was observed in mice bearing intraperitoneally transplanted L1210 tumors .
Metabolic Pathways
This compound is involved in the metabolic pathway of ribonucleotide reductase, an enzyme crucial for DNA synthesis and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimidox can be synthesized through a multi-step process involving the hydroxylation of benzohydroxamidoxime. The key steps include:
Hydroxylation: Benzohydroxamidoxime is subjected to hydroxylation using appropriate reagents to introduce hydroxyl groups at the 3, 4, and 5 positions of the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large-scale reactors are used to carry out the hydroxylation reaction under controlled temperature and pressure conditions.
Continuous Processing: Continuous flow reactors may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Trimidox undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: It can be reduced to form hydroquinones, which have significant biological activity.
Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Derivatives with substituted functional groups
Scientific Research Applications
Trimidox has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its role in inhibiting ribonucleotide reductase, which is crucial for DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Didox: Another ribonucleotide reductase inhibitor with a similar mechanism of action.
Hydroxyurea: A clinically used ribonucleotide reductase inhibitor with a different chemical structure but similar biological effects.
Tiazofurin: A nucleoside analog that also targets ribonucleotide reductase.
Uniqueness of Trimidox
This compound is unique due to its specific inhibition of ribonucleotide reductase and its ability to synergistically enhance the effects of other anticancer agents such as tiazofurin. It has shown greater potency and lower toxicity compared to other inhibitors like hydroxyurea .
Properties
IUPAC Name |
N',3,4,5-tetrahydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLJYSGFUMYUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914733 | |
Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95933-74-7 | |
Record name | Trimidox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95933-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimidox | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095933747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[Amino(hydroxyamino)methylidene]-2,6-dihydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-TRIHYDROXYBENZAMIDOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRR9SR69TE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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